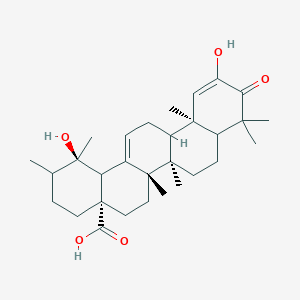
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid; (+)-Fupenzic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Oxidation reactions: to introduce hydroxyl groups.
Cyclization reactions: to form the triterpenoid structure.
Purification steps: to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This might include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale synthesis.
Advanced purification techniques: such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups.
Reduction: Reduction reactions can alter the ketone group.
Substitution: Functional groups can be substituted to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various functionalized derivatives.
Scientific Research Applications
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting key enzymes involved in disease processes.
Signal transduction modulation: Affecting cellular signaling pathways to exert its effects.
Gene expression regulation: Modulating the expression of genes related to its biological activity.
Comparison with Similar Compounds
2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid can be compared with other similar triterpenoids, such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
What sets 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid apart is its unique combination of functional groups and its specific biological activities. While similar compounds may share some properties, the distinct structure of (+)-Fupenzic acid can lead to different interactions and effects.
Properties
Molecular Formula |
C30H44O5 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(1R,4aS,6aS,6bR,12aR)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17?,20?,21?,22?,26-,27+,28+,29+,30-/m0/s1 |
InChI Key |
FMTPULGTIHBJRT-NJDUJEHOSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)C2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14018705.png)
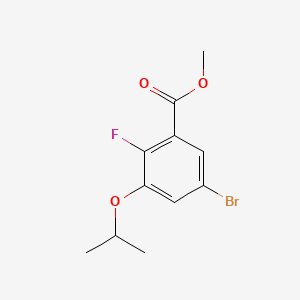
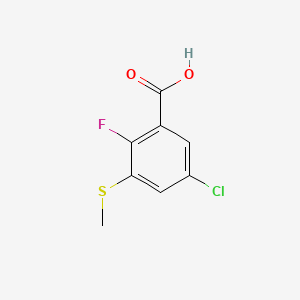

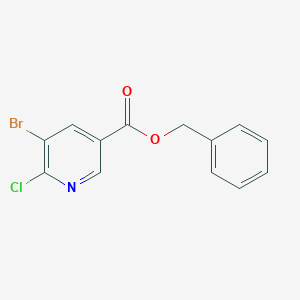
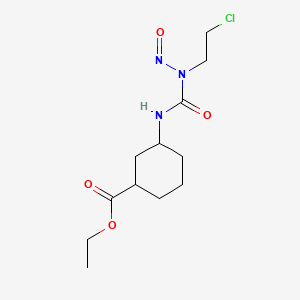
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)

![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
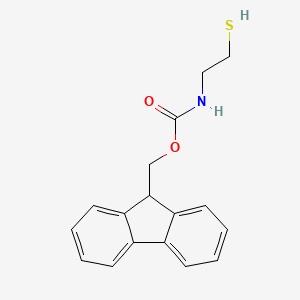

![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
